(3-Nitrophenoxy)acetyl chloride
Description
(3-Nitrophenoxy)acetyl chloride (CAS 40257-02-1) is an organochlorine compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol . Its structure consists of a nitro group (-NO₂) at the meta position of the phenoxy ring, attached to an acetyl chloride moiety. Key physicochemical properties include a logP value of 1.77, indicating moderate lipophilicity, and an InChIKey of MQMKJILTEHLNTP-UHFFFAOYSA-N .
Properties
CAS No. |
40257-02-1 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2 |
InChI Key |
MQMKJILTEHLNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
(3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, (3-Nitrophenoxy)acetyl chloride can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.
Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted in anhydrous conditions with a suitable reducing agent.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
(3-Nitrophenoxy)acetic acid: Formed from hydrolysis.
(3-Aminophenoxy)acetyl chloride: Formed from reduction.
Scientific Research Applications
(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of potential drug candidates.
Material science: Utilized in the preparation of functionalized materials and polymers.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Positional Isomer: (4-Nitrophenoxy)acetyl Chloride
Molecular Formula: C₈H₆ClNO₄ (identical to the 3-nitro isomer) Key Differences:
- The nitro group is at the para position, altering electronic and steric properties.
- Applications : Often used as a reagent in peptide synthesis and as a UV-active derivatization agent due to the strong absorbance of the para-nitro group .
- Reactivity : The para isomer may exhibit faster reaction kinetics in nucleophilic acyl substitutions due to reduced steric hindrance compared to the meta derivative.
Halogen-Substituted Analog: (3-Chloro-4-fluorophenoxy)acetyl Chloride
Molecular Formula : C₈H₅Cl₂FO₂
Molecular Weight : 223.03 g/mol
Key Features :
Aryl-Substituted Analog: Diphenyl Acetyl Chloride (CAS 1871-76-7)
Molecular Formula : C₁₄H₁₁ClO
Key Features :
- Two phenyl groups attached to the acetyl chloride core, increasing steric bulk and hydrophobicity.
- Applications : Used in polymer synthesis and as a precursor for dyes or surfactants .
- Market Data : Global market reports highlight its regional pricing variations, with significant demand in Europe and Asia .
Parent Compound: Acetyl Chloride (CAS 75-36-5)
Molecular Formula : C₂H₃ClO
Molecular Weight : 78.50 g/mol
Key Comparisons :
- Reactivity : Acetyl chloride is highly reactive due to its small size and strong electrophilicity, making it a preferred acylating agent in Friedel-Crafts reactions (e.g., acetylation of aromatic compounds) .
- Safety : Classified as a flammable liquid (NFPA Fire Hazard 3) and severe irritant (causes skin burns and eye damage) .
- Volatility : Boiling point of 52°C vs. higher boiling points for nitro- or aryl-substituted analogs, which are less volatile .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Applications |
|---|---|---|---|---|---|
| (3-Nitrophenoxy)acetyl Cl | C₈H₆ClNO₄ | 215.59 | meta-NO₂ phenoxy | 1.77 | HPLC analysis, synthetic chemistry |
| (4-Nitrophenoxy)acetyl Cl | C₈H₆ClNO₄ | 215.59 | para-NO₂ phenoxy | N/A | Peptide synthesis, UV derivatization |
| (3-Cl-4-F-phenoxy)acetyl Cl | C₈H₅Cl₂FO₂ | 223.03 | 3-Cl, 4-F phenoxy | N/A | Pharmaceutical intermediates |
| Diphenyl acetyl Cl | C₁₄H₁₁ClO | 222.69 | Two phenyl groups | N/A | Polymer/dye synthesis |
| Acetyl chloride | C₂H₃ClO | 78.50 | None | 0.66 | Acylations, industrial synthesis |
Biological Activity
(3-Nitrophenoxy)acetyl chloride is a chemical compound known for its diverse biological activities, primarily due to its reactive acetyl chloride moiety and the presence of a nitrophenoxy group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
(3-Nitrophenoxy)acetyl chloride is characterized by its ability to undergo various chemical reactions, such as:
- Nucleophilic Substitution : This compound reacts with nucleophiles like amines and alcohols, leading to the formation of amides and esters, respectively.
- Hydrolysis : It reacts with water to produce (3-nitrophenoxy)acetic acid and hydrogen chloride.
- Reduction : Reduction with agents like lithium aluminum hydride yields (3-aminophenoxy)acetyl chloride.
These reactions are crucial for its application in organic synthesis and pharmaceutical research.
The biological activity of (3-nitrophenoxy)acetyl chloride can be attributed to its reactivity towards various biomolecules. The acetyl chloride moiety is particularly reactive, facilitating interactions with nucleophilic sites in proteins and enzymes. The nitrophenoxy group may enhance the compound's selectivity and reactivity due to electronic effects associated with the nitro substituent in the meta position.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of (3-nitrophenoxy)acetyl chloride and related compounds. For instance, derivatives of nitrophenoxyacetamides have shown significant activity against various bacterial strains, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds indicate promising antibacterial efficacy, suggesting that modifications in the structure can enhance their activity .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | 1024 | K. pneumoniae |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | K. pneumoniae |
The results indicate that structural modifications can significantly influence antibacterial potency, with certain derivatives exhibiting twice the activity compared to their precursors .
Cytotoxicity and Safety Profile
In vitro studies evaluating the cytotoxicity of (3-nitrophenoxy)acetyl chloride derivatives have shown low toxicity levels in human red blood cells. This favorable safety profile is essential for considering these compounds as potential therapeutic agents. The cytotoxicity assessment is critical for future drug development, ensuring that effective doses do not compromise cell viability .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of compounds related to (3-nitrophenoxy)acetyl chloride:
- Synthesis and Evaluation : A study synthesized several nitrophenoxyacetamide derivatives, assessing their antibacterial properties against Klebsiella pneumoniae. The results demonstrated that specific structural features significantly impacted their biological activity, leading to the identification of promising candidates for further development .
- Pharmacokinetic Studies : Another investigation explored the pharmacokinetic profiles of synthesized derivatives, indicating good absorption and distribution characteristics suitable for oral administration. These findings support further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
